Physical and chemical properties of 2-acetyl-4-chloropyridine
Physical and chemical properties of 2-acetyl-4-chloropyridine
An In-depth Technical Guide to 2-Acetyl-4-chloropyridine: Properties, Reactivity, and Applications
Introduction
2-Acetyl-4-chloropyridine is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing pyridine ring, the reactive acetyl group, and the strategically positioned chlorine atom, make it a valuable intermediate. This guide provides a comprehensive overview of its physical and chemical properties, reactivity profile, and applications, with a particular focus on its role in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. For researchers and drug development professionals, understanding the nuanced characteristics of this compound is paramount for its effective utilization in creating novel therapeutic agents and other high-value chemical entities.[1]
Compound Identification and Structure
Precise identification is the cornerstone of chemical research and development. The fundamental identifiers for 2-acetyl-4-chloropyridine are detailed below.
Caption: Molecular Structure of 2-Acetyl-4-chloropyridine.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to formulation and storage.
| Property | Value | Source |
| CAS Number | 60159-37-7 | [2][3] |
| Synonym(s) | 1-(4-Chloropyridin-2-yl)ethanone | [2][3] |
| Molecular Formula | C₇H₆ClNO | [3] |
| Molecular Weight | 155.58 g/mol | [2][3] |
| Appearance | White to pale cream or yellow solid/crystals | [1][4] |
| Melting Point | 37-38 °C | [2] |
| Solubility | Poor in water; Soluble in organic solvents (e.g., methanol, chloroform) | [5] |
| Density | ~1.28 g/cm³ | [5] |
| Purity | ≥97% (HPLC), 99% available | [1][2] |
| Storage | Store at 0-8 °C, under an inert atmosphere | [1][6] |
Spectroscopic Profile
While specific spectra for 2-acetyl-4-chloropyridine are not publicly cataloged, its structural features allow for a reliable prediction of its spectroscopic characteristics, which are essential for its identification and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and splitting patterns influenced by the positions of the nitrogen, chlorine, and acetyl substituents. The methyl protons would present as a sharp singlet further upfield (typically δ 2.5-2.7 ppm). The electron-withdrawing nature of the pyridine nitrogen would shift the adjacent protons further downfield.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals. The carbonyl carbon of the acetyl group would be the most downfield signal (typically >190 ppm). The five carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon would be the most upfield signal (δ 25-30 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone group, expected around 1690-1715 cm⁻¹. Other key signals would include C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.[8][9]
-
MS (Mass Spectrometry): In mass spectrometry, 2-acetyl-4-chloropyridine would exhibit a molecular ion peak (M⁺) at m/z 155. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a significant M+2 peak (at m/z 157) approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Chemical Properties and Reactivity
The reactivity of 2-acetyl-4-chloropyridine is governed by three primary functional components: the pyridine ring, the chlorine substituent, and the acetyl group.
-
Pyridine Ring and Nucleophilic Aromatic Substitution: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[10] The chlorine atom at the 4-position is particularly susceptible to displacement by nucleophiles. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state.[10] This makes the 4-position a prime site for introducing a wide variety of functional groups.
-
Reactions of the Acetyl Group: The acetyl group offers two main sites for reaction. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The methyl protons are α- to the carbonyl group, making them acidic. They can be deprotonated by a suitable base (like NaH) to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.[11]
-
Versatility as a Synthetic Intermediate: The combination of these reactive sites makes 2-acetyl-4-chloropyridine a highly versatile intermediate.[1] It allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.
Caption: Reactivity map of 2-acetyl-4-chloropyridine.
Synthesis Pathway
While multiple synthetic routes exist, a common and effective method for preparing acetylpyridines involves the acylation of a pyridine derivative. For 2-acetyl-4-chloropyridine, a plausible route involves the reaction of a 4-chloropyridine precursor with an acetylating agent. One general approach involves the acylation of 4-chloropyridine using acetic anhydride with a catalyst.[5] Another powerful method is the reaction of an organometallic reagent derived from a 4-chloropyridine derivative with an acetylating agent.
Caption: General workflow for the synthesis of 2-acetyl-4-chloropyridine.
Applications in Drug Discovery
The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] The incorporation of a chlorine atom can significantly enhance a molecule's pharmacological properties, such as metabolic stability, membrane permeability, and binding affinity.[13]
2-Acetyl-4-chloropyridine is a valuable intermediate for synthesizing a diverse range of biologically active compounds.[1] Its ability to undergo nucleophilic substitution at the C4 position allows for the introduction of various pharmacophores, while the acetyl group can be modified to create different functionalities. This dual reactivity has been exploited in the development of compounds targeting a wide array of diseases. For instance, chloro-pyridine derivatives have been investigated as potential antitumor agents, telomerase inhibitors, and anti-inflammatory drugs.[1][14]
Safety and Handling
As with any active chemical reagent, proper handling and safety precautions are essential.
-
Hazard Classification: 2-Acetyl-4-chloropyridine is classified as harmful and an irritant.[2]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][15]
-
P271: Use only outdoors or in a well-ventilated area.[2][15]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][15]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15][16]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]
-
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[6] Avoid contact with skin, eyes, and clothing.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] It is often recommended to store under an inert atmosphere to prevent degradation.[6]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a 2-acetyl-4-chloropyridine sample.
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of a 2-acetyl-4-chloropyridine reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Prepare further dilutions as necessary.
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the compound shows significant absorbance (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.
Self-Validation: The method is validated by the sharpness and symmetry of the peak for the reference standard. System suitability parameters (e.g., retention time reproducibility, peak tailing) must be within acceptable limits.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the identity and structural integrity of 2-acetyl-4-chloropyridine.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ¹H.
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm, either added internally or referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
-
Data Acquisition: Acquire the spectrum using standard pulse programs. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation:
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ, in ppm) to identify the types of protons (aromatic vs. aliphatic).
-
Analyze the splitting patterns (singlet, doublet, etc.) to deduce the connectivity of adjacent protons.
-
Confirm that the observed spectrum matches the expected pattern: three distinct signals in the aromatic region and one singlet for the methyl group, with appropriate integration values.
-
Self-Validation: The protocol's integrity is confirmed if the sum of the integrations corresponds to the number of protons in the molecule (6H) and the observed chemical shifts and splitting patterns are consistent with the known structure.
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